CCR5 Antagonist Activity: 4-(3-Methylphenyl)-1H-imidazole as a Chemical Lead
Preliminary pharmacological screening has identified 4-(3-Methylphenyl)-1H-imidazole as a compound possessing CCR5 antagonistic activity [1]. This activity positions it as a chemical starting point for developing treatments for CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. It is crucial to note that the primary literature identifies this compound as a screening hit and a potential precursor for further medicinal chemistry optimization, rather than a fully developed drug candidate. [Supporting evidence]
| Evidence Dimension | CCR5 antagonist activity (qualitative screen) |
|---|---|
| Target Compound Data | Identified as possessing CCR5 antagonist activity in preliminary screening |
| Comparator Or Baseline | Not applicable; this is a qualitative finding from a broad screen. |
| Quantified Difference | Not applicable |
| Conditions | Preliminary pharmacological screening [1] |
Why This Matters
This provides a specific, documented biological activity that justifies its use as a research tool or a chemical probe in chemokine receptor studies.
- [1] Zhang, H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar, 2012. View Source
